(Fmoc-Cys-OH) chemical properties and structure
(Fmoc-Cys-OH) chemical properties and structure
An In-depth Technical Guide to Nα-Fmoc-L-cysteine (Fmoc-Cys-OH) and its Application in Peptide Synthesis
This guide provides a comprehensive overview of the chemical properties, structure, and applications of Nα-Fmoc-L-cysteine (Fmoc-Cys-OH) for researchers, scientists, and professionals in drug development. It details the necessity of thiol group protection in solid-phase peptide synthesis (SPPS) and focuses on the widely used trityl-protected derivative, Fmoc-Cys(Trt)-OH.
Introduction to Fmoc-Cys-OH
Nα-Fmoc-L-cysteine is a derivative of the amino acid L-cysteine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to Fmoc-based solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain. The unique feature of cysteine is its thiol (-SH) side chain, which is highly reactive and necessitates its own protection during synthesis to prevent unwanted side reactions.
Chemical Properties and Structure
The properties of Fmoc-protected cysteine vary depending on whether the thiol group is protected. The most common protecting group for the cysteine side chain is the trityl (Trt) group.
Fmoc-L-cysteine (Fmoc-Cys-OH) - Unprotected Thiol
This form is less commonly used directly in SPPS due to the high reactivity of the free thiol group.
| Property | Value |
| IUPAC Name | (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-sulfanylpropanoic acid[1] |
| CAS Number | 135248-89-4[1][2] |
| Molecular Formula | C₁₈H₁₇NO₄S[1][2] |
| Molecular Weight | 343.4 g/mol [2] |
| Melting Point | 123-124 °C[1] |
| Appearance | White to off-white solid |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O[2] |
Nα-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH)
The trityl-protected version is the standard reagent for incorporating cysteine into peptides via Fmoc-SPPS. The bulky trityl group prevents oxidation of the thiol and other side reactions.
| Property | Value |
| IUPAC Name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine[3] |
| CAS Number | 103213-32-7[3][4] |
| Molecular Formula | C₃₇H₃₁NO₄S[3][4] |
| Molecular Weight | 585.71 g/mol [4] |
| Melting Point | 164-175 °C |
| Appearance | White to off-white crystalline solid[5][6] |
| Solubility | DMSO: 100 mg/mL (170.73 mM)[5][6], DMF: 30 mg/mL[3][5] |
| SMILES | O=C(OCC1C2=CC=CC=C2C3=CC=CC=C31)N--INVALID-LINK--CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6[3] |
| InChI Key | KLBPUVPNPAJWHZ-UMSFTDKQSA-N[3] |
The Role of the Trityl (Trt) Protecting Group
In Fmoc-based SPPS, the thiol group of cysteine must be protected to prevent undesirable side reactions.[7] The trityl (Trt) protecting group is a widely used and cost-effective choice for this purpose.[7] It is labile to trifluoroacetic acid (TFA), which allows for its removal during the final cleavage of the peptide from the resin.[7] The primary reasons for protecting the thiol group include:
-
Preventing Oxidation: The free thiol is easily oxidized to form disulfide bonds, which can lead to unintended dimerization or oligomerization of the peptide.
-
Avoiding Side Reactions: The nucleophilic thiol can react with other reagents or intermediates in the synthesis process.
-
Ensuring Controlled Disulfide Bond Formation: For peptides requiring specific disulfide bridges, the protecting groups allow for selective deprotection and oxidation under controlled conditions after the peptide chain has been assembled.
Experimental Protocols in Solid-Phase Peptide Synthesis
The incorporation of Fmoc-Cys(Trt)-OH into a peptide sequence follows the standard cycle of Fmoc-SPPS.
General Workflow for Fmoc-SPPS
The synthesis involves iterative cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Protocol 1: Fmoc Deprotection
This protocol details the removal of the N-terminal Fmoc protecting group to expose the free amine for the subsequent coupling step.
-
Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).
-
Procedure:
-
Treat the peptide-resin with the 20% piperidine solution.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution and repeat the treatment with fresh 20% piperidine solution for an additional 10-15 minutes.[8]
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]
-
Protocol 2: Coupling of Fmoc-Cys(Trt)-OH
This protocol describes the coupling of Fmoc-Cys(Trt)-OH to the deprotected N-terminal amine of the resin-bound peptide.
-
Materials:
-
Fmoc-Cys(Trt)-OH (3-4 equivalents relative to resin loading).
-
Coupling reagent (e.g., HBTU, DIC).
-
Base (e.g., DIPEA) or additive (e.g., HOBt, Oxyma Pure).
-
Anhydrous DMF.
-
-
Procedure (using DIC/HOBt to minimize racemization):
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add this solution to the deprotected and washed resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to initiate the coupling reaction.[10]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[7]
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test.[7] A negative Kaiser test indicates the absence of free primary amines and a complete coupling reaction.
-
After completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[9]
-
Protocol 3: Cleavage and Deprotection
This final step cleaves the synthesized peptide from the solid support and simultaneously removes the S-trityl and other acid-labile side-chain protecting groups.
-
Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger to trap the reactive trityl cations released during deprotection.[11]
-
Procedure:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it thoroughly under vacuum.[8]
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[7]
-
Allow the reaction to proceed at room temperature for 1-3 hours.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7]
-
Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.[7]
-
Potential Side Reactions
The incorporation of cysteine residues is prone to several side reactions that can affect the purity and yield of the final peptide.
-
Racemization: Cysteine is highly susceptible to racemization (loss of stereochemical integrity) during the activation and coupling steps, particularly when using potent activating reagents like HBTU with a strong base like DIPEA.[9] The use of carbodiimide-based activators such as DIC with HOBt or Oxyma Pure is recommended to minimize this risk.[9][11]
-
β-Elimination: When cysteine is the C-terminal residue, especially on Wang-type resins, it is prone to base-catalyzed β-elimination. This leads to the formation of a dehydroalanine (B155165) intermediate, which can react with piperidine (from the deprotection step) to form 3-(1-piperidinyl)alanine.[9][13]
-
Incomplete Deprotection of the Trityl Group: The removal of the Trt group during TFA cleavage can sometimes be incomplete due to the stability of the trityl cation and the reversibility of the reaction.[9][11] The use of effective scavengers like TIS is crucial to drive the deprotection to completion.[11]
-
S-Alkylation: The reactive thiol group of cysteine can be alkylated by carbocations generated during cleavage from certain resins, such as the Wang resin.[9]
The logical relationship between the choice of coupling reagents and the potential for racemization is illustrated below.
Caption: Impact of coupling reagent choice on cysteine racemization risk.
Conclusion
The successful incorporation of cysteine into synthetic peptides relies on a robust protection strategy for its reactive thiol side chain. Nα-Fmoc-S-trityl-L-cysteine is a cornerstone reagent for this purpose in Fmoc-SPPS. A thorough understanding of its chemical properties, optimized experimental protocols, and awareness of potential side reactions are critical for researchers to achieve high yields of pure, complex cysteine-containing peptides for applications in research and drug development.
References
- 1. CAS 135248-89-4 | 8661-1-06 | MDL MFCD03788178 | Fmoc-Cys-OH | SynQuest Laboratories [synquestlabs.com]
- 2. Fmoc-L-cysteine | 135248-89-4 | FF49786 | Biosynth [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
